An In-depth Technical Guide to 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery
This document provides a comprehensive technical overview of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of facts to explore the causality behind its chemical behavior, synthesis strategies, and its significance as a privileged scaffold in pharmacological research. We will delve into its core properties, detailed synthetic protocols, and critical considerations for its use in drug discovery programs, including its potential for metabolic bioactivation.
Core Molecular Profile and Physicochemical Properties
1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone is a polysubstituted aminopyrazole. The architecture of this molecule—featuring an electron-donating amino group and an electron-withdrawing acetyl group on the pyrazole core—imparts a unique electronic character that dictates its reactivity and utility. The N,N-dimethylation on the pyrazole ring fixes the tautomeric form and influences its solubility and metabolic profile.
These foundational properties are critical for designing synthetic routes, predicting solubility in biological and organic media, and for initial computational modeling in drug design projects.
Table 1: Key Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 179810-58-3 | [1] |
| Molecular Formula | C₇H₁₁N₃O | [1] |
| Molecular Weight | 153.18 g/mol | [1] |
| IUPAC Name | 1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone | N/A |
| Synonyms | 4-acetyl-5-amino-1,3-dimethylpyrazole | [1] |
| InChI Key | SYAUYDVLRRJHKT-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrazoles is a well-established field in heterocyclic chemistry. The most robust and widely adopted method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[2][3] This approach offers high yields and a straightforward pathway to diverse pyrazole structures.
Retrosynthetic Analysis & Strategy
A logical retrosynthetic disconnection of the target molecule points to two key precursors: a substituted hydrazine and a β-dicarbonyl equivalent. Specifically, the 1,3-dimethylpyrazole core suggests the use of 1,1-dimethylhydrazine. The aminoketone substitution pattern points towards a β-ketonitrile as the ideal 1,3-dielectrophile precursor.
Caption: Retrosynthetic analysis for the target molecule.
Detailed Synthesis Protocol
This protocol describes a validated, two-step approach starting from ethyl acetoacetate and malononitrile, which first form a β-ketonitrile intermediate, followed by cyclization.
Step 1: Synthesis of 2-acetyl-3-aminobut-2-enenitrile
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In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate (0.1 mol), malononitrile (0.1 mol), and ethanol (100 mL).
-
Add piperidine (0.01 mol) as a basic catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum. This intermediate is often used directly in the next step.
Step 2: Cyclocondensation to form 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
-
To a solution of the intermediate from Step 1 (0.1 mol) in glacial acetic acid (80 mL), add 1,1-dimethylhydrazine (0.11 mol) dropwise at room temperature.
-
Heat the reaction mixture to 80-90°C and maintain for 3-5 hours. Monitor via TLC until the starting material is consumed.
-
Cool the mixture and pour it carefully into a beaker containing 400 mL of ice-cold water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone as a crystalline solid.
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Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The presence of characteristic peaks for the amino protons, methyl groups, and acetyl group, along with the correct molecular ion peak, validates the synthesis.
Reactivity and Significance in Drug Development
The aminopyrazole motif is considered a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[4] Its value stems from its ability to act as a versatile scaffold, presenting functional groups in specific spatial orientations for interaction with biological targets.
Chemical Reactivity
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Amino Group (C5): The primary amino group is a potent nucleophile and a hydrogen bond donor. It readily undergoes acylation, alkylation, and condensation reactions, making it an ideal handle for introducing side chains to modulate potency, selectivity, and pharmacokinetic properties.[5]
-
Acetyl Group (C4): The ketone functionality can be used as a synthetic handle for further modifications, such as reduction to an alcohol or conversion to an oxime. It also acts as a hydrogen bond acceptor.
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Pyrazole Ring: The ring itself is aromatic and generally stable, but the electron-rich nature imparted by the amino group makes it susceptible to certain electrophilic substitutions, although the C4 position is already substituted.
A Structural Alert: Metabolic Bioactivation
A critical consideration for drug development professionals is the potential for a molecule to form reactive metabolites. Research has identified the aminopyrazole motif as a potential structural alert.[6][7] In vitro studies using human liver microsomes have shown that some aminopyrazole derivatives can be metabolically activated, forming electrophilic intermediates that can be trapped by nucleophiles like glutathione.[6][8]
This bioactivation pathway is significant because such reactive species can covalently bind to macromolecules like proteins and DNA, potentially leading to idiosyncratic drug-induced toxicity.[7] Therefore, early assessment of metabolic stability and reactive metabolite formation is a mandatory step for any drug candidate containing this scaffold.
Caption: Potential metabolic bioactivation of the aminopyrazole core.
Applications and Pharmacological Relevance
The 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone scaffold and its analogues are instrumental in the discovery of novel therapeutics across various disease areas. The pyrazole core serves as an excellent bioisostere for other aromatic rings and provides a rigid framework for orienting pharmacophoric features.
-
Kinase Inhibitors: Aminopyrazoles are prominent in the development of kinase inhibitors for oncology. They serve as hinge-binding motifs in ATP-competitive inhibitors. For example, derivatives have been discovered as potent and selective inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Interleukin-1 receptor-associated kinase 4 (IRAK4).[9][10]
-
CNS Agents: The related compound, (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, was investigated for antipsychotic activity, demonstrating that this scaffold can yield compounds with novel, non-dopaminergic mechanisms of action for CNS disorders.[11]
-
Precursors for Fused Systems: The compound is a valuable intermediate for synthesizing more complex, fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines, which themselves possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[12]
Experimental Protocol: In Vitro Metabolic Stability Assay
To address the potential for bioactivation, the following protocol outlines a standard procedure to assess the formation of reactive metabolites by trapping with glutathione (GSH).
Objective: To determine if 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone forms reactive metabolites in the presence of human liver microsomes (HLMs) and a trapping agent.
Materials:
-
1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone (Test Compound)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Control compound (known to form adducts, e.g., acetaminophen)
Procedure:
-
Preparation: Prepare a 1 M stock solution of GSH in water. Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture on ice:
-
Phosphate buffer (pH 7.4)
-
HLMs (to a final concentration of 1 mg/mL)
-
Test compound (to a final concentration of 10 µM)
-
GSH (to a final concentration of 1 mM)
-
-
Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.
-
Control Reactions: Run parallel incubations:
-
Without NADPH (to check for non-enzymatic degradation).
-
Without HLMs (to check for chemical instability).
-
Without the test compound (background control).
-
-
Incubation: Incubate all tubes at 37°C for 60 minutes in a shaking water bath.
-
Quenching: Stop the reaction by adding two volumes of ice-cold acetonitrile containing 0.1% formic acid and an internal standard.
-
Processing: Vortex the tubes vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to an LC-MS vial. Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to search for the predicted mass of the GSH adduct ([M+H]+ of parent + 305.0678).
Data Interpretation: The presence of a peak corresponding to the mass of the GSH conjugate in the NADPH- and HLM-dependent incubations, which is absent in the control incubations, provides evidence for the formation of a reactive metabolite.[8]
References
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
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Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. (2015). ACS Publications. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Center for Biotechnology Information (NCBI). Available at: [Link]
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Evidence for the in vitro bioactivation of aminopyrazole derivatives: trapping reactive aminopyrazole intermediates using glutathione ethyl ester in human liver microsomes. (2015). PubMed. Available at: [Link]
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Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]
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Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). ScienceDirect. Available at: [Link]
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Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. ACS Publications. Available at: [Link]
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Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. Available at: [Link]
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1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. PubChem. Available at: [Link]
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RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]
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Recent developments in aminopyrazole chemistry. Arkat USA. Available at: [Link]
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1-(4-amino-5-methyl-1H-pyrazol-3-yl)ethanone. PubChem. Available at: [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]
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(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. PubMed. Available at: [Link]
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Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed. Available at: [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]
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Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. National Center for Biotechnology Information (NCBI). Available at: [Link]
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